molecular formula C14H23ClN2 B3086208 N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride CAS No. 1158584-52-1

N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride

Cat. No.: B3086208
CAS No.: 1158584-52-1
M. Wt: 254.8 g/mol
InChI Key: ZZJCQDQMGZMWNF-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a diethylamino group and a prop-2-en-1-ylamino group attached to an aniline ring. The hydrochloride salt form enhances its solubility in water, making it more versatile for different applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride typically involves a multi-step process. One common method includes the alkylation of N,N-diethylaniline with prop-2-en-1-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and yield. The industrial process also emphasizes safety and environmental considerations, employing measures to minimize waste and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N,N-diethyl-4-[(prop-2-enylamino)methyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.ClH/c1-4-11-15-12-13-7-9-14(10-8-13)16(5-2)6-3;/h4,7-10,15H,1,5-6,11-12H2,2-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJCQDQMGZMWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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